molecular formula C14H19NO3 B13508020 Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B13508020
M. Wt: 249.30 g/mol
InChI Key: GVWNWBXIOGVZQD-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylic acid. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include benzyl chloride and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate.

    Reduction: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the pyrrolidine ring.

    2-(Hydroxymethyl)-2-methylpyrrolidine: Similar pyrrolidine structure but without the benzyl ester group.

    Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate: An oxidized derivative of the compound.

Uniqueness: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(11-16)8-5-9-15(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,16H,5,8-11H2,1H3

InChI Key

GVWNWBXIOGVZQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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